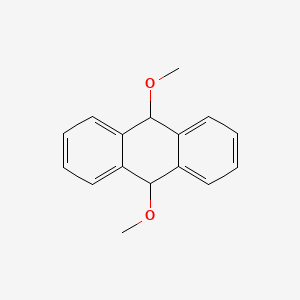

9,10-Dimethoxy-9,10-dihydroanthracene

Description

Properties

Molecular Formula |

C16H16O2 |

|---|---|

Molecular Weight |

240.30 g/mol |

IUPAC Name |

9,10-dimethoxy-9,10-dihydroanthracene |

InChI |

InChI=1S/C16H16O2/c1-17-15-11-7-3-5-9-13(11)16(18-2)14-10-6-4-8-12(14)15/h3-10,15-16H,1-2H3 |

InChI Key |

SQILDHBJFUFYDD-UHFFFAOYSA-N |

Canonical SMILES |

COC1C2=CC=CC=C2C(C3=CC=CC=C13)OC |

Origin of Product |

United States |

Synthetic Methodologies for 9,10 Dimethoxy 9,10 Dihydroanthracene and Its Derivatives

Reduction-Based Approaches to the Dihydroanthracene Core

The formation of the 9,10-dihydroanthracene (B76342) scaffold is central to the synthesis of the target compound. This is typically achieved through the reduction of either anthracene (B1667546) or its oxidized counterpart, anthraquinone (B42736). The choice of reducing agent and reaction conditions is critical in achieving high yields and selectivity.

Dissolving Metal Reductions (e.g., Sodium/Ethanol)

Dissolving metal reductions, a classic method in organic synthesis, have been effectively employed for the reduction of anthracene to 9,10-dihydroanthracene. The Birch reduction, which traditionally uses sodium or lithium in liquid ammonia with an alcohol as a proton source, is a well-known example of this class of reactions. A common and effective variation for the reduction of anthracene involves the use of sodium metal in ethanol.

In this procedure, anthracene is treated with sodium metal in ethanol, which serves as both the solvent and the proton source. The reaction proceeds through the transfer of electrons from the sodium metal to the anthracene ring, forming a radical anion. This is followed by protonation by ethanol and further reduction and protonation steps to yield the 9,10-dihydroanthracene product. This method is particularly effective for the reduction of the central ring of anthracene due to the thermodynamic stability of the resulting dihydroaromatic system.

Reductions of Anthraquinones utilizing Hydriodic Acid and Phosphorus

An alternative and robust method for the synthesis of substituted 9,10-dihydroanthracenes involves the reduction of the corresponding anthraquinones. A particularly effective reagent system for this transformation is a mixture of hydriodic acid (HI) and red phosphorus. researchgate.net This combination serves as a powerful reducing agent capable of converting the carbonyl groups of the anthraquinone to methylene groups.

The reaction is typically carried out by heating the substituted anthraquinone with a mixture of hydriodic acid, red phosphorus, and a small amount of iodine. researchgate.net The presence of red phosphorus is crucial as it is believed to regenerate hydriodic acid from the iodine formed during the reaction, thus allowing for the use of catalytic amounts of HI. This method has been shown to be applicable to a range of substituted anthraquinones, providing good yields of the corresponding 9,10-dihydroanthracene derivatives. researchgate.net

Table 1: Synthesis of Substituted 9,10-Dihydroanthracenes via Reduction of Anthraquinones with Hydriodic Acid and Phosphorus

| Starting Anthraquinone | Product | Yield (%) |

| 1-Chloroanthraquinone | 1-Chloro-9,10-dihydroanthracene | - |

| 2-Chloroanthraquinone | 2-Chloro-9,10-dihydroanthracene | 85 |

| 1-Methylanthraquinone | 1-Methyl-9,10-dihydroanthracene | 90 |

| 2-Methylanthraquinone | 2-Methyl-9,10-dihydroanthracene | 92 |

| 1,5-Dichloroanthraquinone | 1,5-Dichloro-9,10-dihydroanthracene | 88 |

| 1,8-Dichloroanthraquinone | 1,8-Dichloro-9,10-dihydroanthracene | 91 |

| 2,6-Dimethylanthraquinone | 2,6-Dimethyl-9,10-dihydroanthracene | 95 |

Data sourced from a study on the reduction of substituted anthraquinones. researchgate.net

Borohydride Reductions (e.g., Sodium Borohydride/Trifluoroacetic Acid)

Sodium borohydride (NaBH₄) is a widely used reducing agent, known for its milder reactivity compared to agents like lithium aluminum hydride. The reactivity of NaBH₄ can be significantly enhanced by the addition of acids, such as trifluoroacetic acid (TFA). The NaBH₄/TFA system is capable of reducing a variety of functional groups.

However, the reduction of anthraquinones with this reagent system does not always lead directly to the corresponding 9,10-dihydroanthracene. For instance, the reduction of 1,8-dimethoxy-9,10-anthraquinone with sodium borohydride in trifluoroacetic acid has been reported to yield a novel anthrone dimer rather than 1,8-dimethoxy-9,10-dihydroanthracene. This outcome highlights the complex nature of this reduction, where the intermediate products can undergo further reactions, such as dimerization. The mechanism is thought to involve the formation of more reactive borane and trifluoroacetoxyborohydride species in situ.

Stereocontrolled Reduction Pathways

The stereochemistry of the 9,10-dihydroanthracene core can be of significant interest, particularly when substituents are present at the 9 and 10 positions, leading to the possibility of cis and trans isomers. While general reduction methods often lead to a mixture of stereoisomers, achieving stereocontrol in the synthesis of substituted 9,10-dihydroanthracenes is a more challenging endeavor.

Research in the area of stereocontrolled reduction of the anthracene nucleus to specifically yield cis- or trans-9,10-disubstituted-9,10-dihydroanthracenes is not extensively documented for the dimethoxy derivative. However, related studies on other systems offer insights. For example, the steric influence of substituents on the anthracene ring has been shown to direct the course of metal hydride reductions of 9-anthryl ketones, favoring 1,4-reduction over 1,2-reduction due to steric hindrance around the carbonyl group. rsc.org While not a direct reduction of the aromatic core, this demonstrates the principle of steric factors influencing reaction pathways. The development of enantioselective methods for the synthesis of chiral 9,10-dihydrophenanthrenes, a related structural motif, has been achieved through palladium-catalyzed asymmetric reactions, suggesting that catalyst-controlled stereoselective reductions of anthracenes could be a promising area for future research. nih.govnih.govresearchgate.net

Functionalization and Derivatization Strategies for 9,10-Dimethoxy-9,10-dihydroanthracene

Once the dihydroanthracene core is established, or concurrently with its formation, the introduction of the 9,10-dimethoxy groups is the next critical step.

Electrochemical Methoxylation of Anthracene Derivatives

Electrochemical methods offer a powerful and often more environmentally benign alternative to traditional chemical reagents for effecting organic transformations. Anodic methoxylation, in particular, is a direct method for introducing methoxy (B1213986) groups onto an aromatic substrate.

The electrochemical oxidation of anthracene in a methanol-containing electrolyte can lead to the formation of 9,10-dimethoxy-9,10-dihydroanthracene. This process involves the oxidation of the anthracene at the anode to form a radical cation. This reactive intermediate is then attacked by methanol (B129727), which acts as the nucleophile. Subsequent oxidation and reaction with another molecule of methanol, followed by the loss of protons, yields the desired 9,10-dimethoxylated product. The reaction is typically carried out in an undivided cell with a constant current, using a supporting electrolyte to ensure conductivity. The product distribution can be influenced by factors such as the electrode material, current density, and the composition of the electrolyte. In some cases, further oxidation can lead to the formation of anthraquinone.

Table 2: Anodic Methoxylation of Polycyclic Aromatic Phenols

| Substrate | Product | Yield (%) |

| Phenanthren-1-ol | 1,1,4,4-Tetramethoxyphenanthren-1(4H)-one | 78 |

| Phenanthren-2-ol | 2,2-Dimethoxyphenanthren-1,2-dione | 81 |

| Chrysen-6-ol | 6,6-Dimethoxychrysen-5(6H)-one | 76 |

This table presents data from the anodic methoxylation of related polycyclic aromatic compounds, illustrating the general applicability of the method for introducing methoxy groups, often leading to quinone acetal structures. beilstein-journals.org

Oxidation of Anthracene with Lead Tetra-acetate in Protic Solvents

A direct and effective method for the synthesis of 9,10-disubstituted dihydroanthracenes involves the oxidation of anthracene using lead tetra-acetate (Pb(OAc)₄) in the presence of a protic solvent, such as an alcohol. Lead tetra-acetate is a powerful oxidizing agent capable of a range of functional group transformations. organicchemistrydata.orgslideshare.net In this specific application, the reaction proceeds through the oxidation of the electron-rich 9 and 10 positions of the anthracene ring system.

The mechanism involves the attack of the anthracene π-system on the lead tetra-acetate, leading to the formation of a reactive intermediate. The protic solvent, acting as a nucleophile, then traps this intermediate at the 9 and 10 positions. When methanol is used as the solvent, this results in the direct formation of 9,10-Dimethoxy-9,10-dihydroanthracene. This method is advantageous as it can be a one-pot synthesis, directly functionalizing the most reactive sites of the anthracene core. The general utility of lead tetra-acetate includes acetoxylation and the cleavage of 1,2-diols, highlighting its versatility as an oxidant in organic synthesis. nbinno.comjuniperpublishers.com

| Reagent/Solvent | Role in Synthesis | Outcome |

| Anthracene | Starting aromatic hydrocarbon | Provides the core tricyclic structure |

| Lead Tetra-acetate | Oxidizing Agent | Activates the 9 and 10 positions of anthracene |

| Protic Solvent (e.g., Methanol) | Nucleophile & Solvent | Traps the reactive intermediate to form the final product |

Multi-step Sequences Involving Nitration and Nucleophilic Substitution for Dimethoxy-Dimethyl Derivatives

For the synthesis of more complex derivatives, particularly those substituted on the outer rings, multi-step strategies are often required. A common approach involves the use of nitration followed by nucleophilic aromatic substitution (SNAr). This strategy leverages the powerful electron-withdrawing nature of the nitro group to activate the aromatic ring for attack by nucleophiles.

The initial step is the nitration of an appropriate anthracene or, more commonly, an anthraquinone precursor. Anthraquinones are often used because the carbonyl groups at positions 9 and 10 protect these sites, directing electrophilic substitution like nitration to the outer aromatic rings. beilstein-journals.org The nitration is typically achieved using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com

Once the nitro group is installed, it can serve as an effective leaving group in a nucleophilic substitution reaction. The strong electron-withdrawing character of the nitro group lowers the electron density of the aromatic ring, making it susceptible to attack by strong nucleophiles like sodium methoxide (B1231860) (NaOMe). This reaction displaces the nitro group and installs a methoxy group. This sequence can be applied to synthesize various dimethoxy derivatives. nih.govmdpi.com This method is particularly useful for creating patterns of substitution that are not achievable through direct electrophilic attack. researchgate.netnih.gov

| Step | Reaction Type | Key Reagents | Purpose |

| 1 | Electrophilic Aromatic Substitution | HNO₃ / H₂SO₄ | Introduction of a nitro group onto the aromatic ring. |

| 2 | Nucleophilic Aromatic Substitution | NaOMe (Sodium Methoxide) | Displacement of the nitro group with a methoxy group. |

| 3 | Reduction (if starting from anthraquinone) | e.g., NaBH₄, Hydriodic Acid | Conversion of the anthraquinone core to the dihydroanthracene state. researchgate.net |

Alkylation and Subsequent Functionalization for Novel Substituted Dihydroanthracenes

The introduction of alkyl and other functional groups onto the dihydroanthracene framework is crucial for creating novel derivatives. Friedel-Crafts reactions are a cornerstone for this purpose, enabling the direct alkylation or acylation of the aromatic rings. beilstein-journals.orgwikipedia.org

Friedel-Crafts Alkylation: This reaction involves treating the anthracene derivative with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or zinc iodide (ZnI₂). beilstein-journals.orgfrontiersin.org The Lewis acid activates the alkyl halide, generating a carbocation or a related electrophilic species that is then attacked by the electron-rich aromatic ring. researchgate.net This method is effective for adding simple alkyl chains. For instance, the alkylation of anthracene with 2-chloropropane using an ionic liquid catalyst has been shown to yield 2-isopropylanthracene. researchgate.net

Subsequent Functionalization: Once an alkyl group is attached, it can be further modified. Modern cross-coupling reactions, such as the Suzuki-Miyaura or Heck reactions, offer powerful tools for more complex functionalization. frontiersin.orgrsc.org These transition metal-catalyzed reactions allow for the precise formation of carbon-carbon or carbon-heteroatom bonds, enabling the attachment of a wide array of substituents that would be difficult to install directly. mdpi.com This two-step approach of alkylation followed by functionalization provides a versatile pathway to a diverse library of substituted dihydroanthracenes.

| Method | Catalyst | Type of Group Added | Key Features |

| Friedel-Crafts Alkylation | Lewis Acids (e.g., AlCl₃) | Alkyl groups | Direct C-H functionalization of the aromatic core. wikipedia.org |

| Friedel-Crafts Acylation | Lewis Acids (e.g., AlCl₃) | Acyl groups | Introduces a ketone functionality, which can be a handle for further reactions. |

| Cross-Coupling (e.g., Suzuki, Heck) | Transition Metals (e.g., Palladium) | Aryl, vinyl, and other complex groups | High functional group tolerance and precise bond formation. frontiersin.org |

Synthesis of Carbonyl-Substituted Dihydroanthracene Systems from Natural Product Precursors

Many complex, biologically active molecules containing the dihydroanthracene core are derived from natural products. Synthesizing these and related carbonyl-substituted systems often involves building the tricyclic ring system from simpler, functionalized precursors rather than modifying anthracene itself. The Hauser annulation (also known as the Hauser-Kraus annulation) is a prominent strategy in this context. nih.govresearchgate.net

The Hauser annulation is a cyclization reaction that constructs a hydroquinone ring, which can be readily oxidized to the corresponding quinone. chem-station.com In a typical sequence for building an anthraquinone skeleton, a substituted cyanophthalide (or a related sulfonyl phthalide) acts as the annulating agent, which reacts with an α,β-unsaturated carbonyl compound (a Michael acceptor) under basic conditions. nih.govacs.org This sequence involves a Michael addition followed by an intramolecular Dieckmann-type condensation to form the functionalized ring system. chem-station.com

This approach is highly valued in the total synthesis of natural products because it allows for the convergent assembly of complex structures and provides control over the substitution pattern on the resulting anthraquinone. nih.govresearchgate.net The anthraquinone can then be further modified, for example, by reduction to the corresponding dihydroanthracene, to complete the synthesis of the target molecule. researchgate.net

| Reaction | Key Precursors | Intermediate Product | Significance |

| Hauser Annulation | Cyanophthalide and an α,β-unsaturated carbonyl compound | Functionalized Hydroquinone/Anthraquinone | Convergent and strategic assembly of the core tricyclic system. nih.govchem-station.com |

Synthetic Challenges and Advances in Scalable Production

While numerous methods exist for the synthesis of 9,10-Dimethoxy-9,10-dihydroanthracene and its derivatives, significant challenges remain, particularly concerning scalability, efficiency, and environmental impact.

Synthetic Challenges:

Regioselectivity: Controlling the position of substitution on the anthracene core is a persistent challenge. The 9 and 10 positions are the most electronically reactive, making substitution on the outer rings difficult without the use of protecting groups or multi-step directed syntheses. beilstein-journals.org

Harsh Reaction Conditions: Many classical methods, such as Friedel-Crafts reactions and nitrations, rely on strong Lewis acids or highly corrosive mineral acids, which require specialized equipment and pose significant safety and environmental hazards. masterorganicchemistry.combeilstein-journals.org

Advances in Scalable Production:

Catalyst Development: There is a strong focus on developing more efficient and selective catalysts. Transition metal-catalyzed cross-coupling reactions, for example, offer milder conditions and greater functional group tolerance compared to traditional methods. frontiersin.org Similarly, the development of solid acid catalysts like zeolites for industrial alkylations improves handling and catalyst recovery. wikipedia.org

Green Chemistry Approaches: To address environmental concerns, "green" synthetic routes are being explored. These include solvent-free reactions and the use of less toxic reagents. scribd.com For example, the use of catalytic 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) with a co-oxidant like NaNO₂ and oxygen for the dehydrogenation of 9,10-dihydroanthracene represents a more sustainable alternative to stoichiometric heavy metal oxidants. researchgate.net

Flow Chemistry: The implementation of continuous flow reactors for synthesis is a significant advance for scalable production. Flow chemistry can offer better control over reaction parameters (temperature, pressure, mixing), improve safety by minimizing the volume of hazardous reagents at any given time, and facilitate easier scale-up compared to batch processes.

Reactivity and Reaction Mechanisms of 9,10 Dimethoxy 9,10 Dihydroanthracene Systems

Oxidative Transformations

The reactivity of 9,10-dimethoxy-9,10-dihydroanthracene is characterized by its susceptibility to oxidative transformations, leading to the formation of aromatic systems or oxygenated adducts. These reactions are of significant interest for their applications in synthesis and as models for understanding fundamental chemical processes.

The conversion of 9,10-dihydroanthracene (B76342) derivatives to their corresponding anthracenes is a key oxidative process. This aromatization involves the removal of two hydrogen atoms from the 9 and 10 positions.

Efficient catalytic systems have been developed to facilitate the oxidative dehydrogenation of 9,10-dihydroanthracene systems under relatively mild conditions.

A notable metal-free catalytic system employs a combination of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and sodium nitrite (B80452) (NaNO2). dicp.ac.cncjcatal.com This system demonstrates high efficiency and selectivity in converting 9,10-dihydroanthracene to anthracene (B1667546). dicp.ac.cnresearchgate.net Under optimal conditions, this catalytic pairing can achieve over 99% conversion of 9,10-dihydroanthracene with 99% selectivity for anthracene. dicp.ac.cncjcatal.comresearchgate.net The reaction proceeds effectively using molecular oxygen as the ultimate oxidant. dicp.ac.cnresearchgate.net

Another promising approach utilizes multi-walled carbon nanotubes (MWCNTs) as a catalyst for the oxidative dehydrogenation of 9,10-dihydroanthracene. mpg.de This method is highly selective, producing almost no anthraquinone (B42736) as a byproduct, and uses molecular oxygen as the oxidant in an organic solvent like toluene (B28343). mpg.de The catalytic activity of MWCNTs can be significantly enhanced by thermal treatment at high temperatures (e.g., 2600 °C), which deoxygenates the nanotube surface. mpg.de Research has shown that MWCNTs are more effective catalysts for this transformation than other carbon-based materials like activated charcoal or exfoliated graphite (B72142). mpg.de

Table 1: Performance of Catalytic Systems in Oxidative Dehydrogenation of 9,10-dihydroanthracene

| Catalyst System | Oxidant | Temperature (°C) | Pressure | Conversion (%) | Selectivity for Anthracene (%) | Reference |

| DDQ/NaNO2 | O₂ | 120 | 1.3 MPa | >99 | 99 | dicp.ac.cncjcatal.com |

| MWCNTs | O₂ | 110 | 1 atm | - | High (almost no anthraquinone) | mpg.de |

The mechanism of oxidative dehydrogenation involves the abstraction of hydrogen atoms from the substrate. In the DDQ/NaNO2 system, a catalytic cycle is established through the coupling of two redox pairs: DDQ/DDQH₂ (2,3-dichloro-5,6-dicyano-1,4-hydroquinone) and NO₂/NO. dicp.ac.cnresearchgate.net The proposed mechanism involves the following steps:

DDQ, a potent hydrogen abstractor, dehydrogenates 9,10-dihydroanthracene to yield anthracene and is itself reduced to DDQH₂. dicp.ac.cn

Sodium nitrite decomposes to form nitric oxide (NO), which is then rapidly oxidized by O₂ to nitrogen dioxide (NO₂). dicp.ac.cn

The DDQH₂ is reoxidized back to DDQ by NO₂, completing the catalytic cycle and producing NO and water. dicp.ac.cn

For multi-walled carbon nanotubes, the mechanism is believed to be related to the unique surface properties of the material. The catalytic activity is linked to the adsorption of both the 9,10-dihydroanthracene and the oxygen oxidant onto the nanotube surface. mpg.de The relatively weak adsorption of reactants and products on MWCNTs, compared to conventional catalysts like activated charcoal, is considered a key factor in their superior catalytic performance. mpg.de

In the presence of light and oxygen, anthracene derivatives, including those with alkoxy substituents at the 9 and 10 positions, can undergo photooxidation. This process typically leads to the formation of a characteristic bridged peroxide, known as an endoperoxide.

The photooxidation of anthracenes proceeds through a reaction with singlet oxygen (¹O₂). nih.gov Anthracene derivatives can act as photosensitizers, absorbing light and transferring energy to ground-state molecular oxygen (triplet oxygen) to generate highly reactive singlet oxygen. nih.gov This singlet oxygen then reacts with a ground-state anthracene molecule in a [4+2] cycloaddition reaction to form the corresponding 9,10-endoperoxide. nih.gov Studies on 9,10-dibutoxyanthracene (B1632443), a close analog of 9,10-dimethoxyanthracene, have experimentally demonstrated the production of an endoperoxide species upon irradiation in the presence of air. nih.gov The involvement of singlet oxygen is supported by scavenger studies. plos.org The reactivity of the aromatic ring and the propensity to form endoperoxides are known to be influenced by the nature of the substituents at the 9 and 10 positions. nih.gov

The endoperoxides formed from anthracene derivatives are often thermally or photochemically unstable. Their decomposition can proceed via two primary competing pathways. plos.orgresearchgate.netfigshare.com

Cycloreversion: This pathway is the reverse of the formation reaction. The endoperoxide breaks down to regenerate the parent anthracene and release singlet oxygen. plos.orgresearchgate.net This process involves the homolysis of the C-O bonds. researchgate.net

O-O Bond Homolysis: This pathway involves the cleavage of the peroxide bond (O-O), forming a biradical intermediate. plos.orgresearchgate.net This biradical can then undergo further rearrangement to yield various secondary decomposition products. plos.orgresearchgate.net

For instance, a decomposition product has been isolated from the reaction of 9,10-dimethoxyanthracene-endoperoxide with an acid. nih.gov The stability and decomposition route of the endoperoxide are influenced by factors such as the substituents on the anthracene core and the reaction conditions, including the presence of light or acid. plos.orgresearchgate.net

Regio- and Stereospecific Enzymatic Oxidation by Dioxygenases

The enzymatic oxidation of 9,10-dihydroanthracene has been investigated using naphthalene (B1677914) dioxygenase (NDO) from Pseudomonas putida. This enzyme exhibits notable regio- and stereospecificity. The primary reaction catalyzed by NDO with 9,10-dihydroanthracene is a stereospecific dihydroxylation. nih.gov

Specifically, the oxidation of 9,10-dihydroanthracene by P. putida strain 9816/11 and recombinant Escherichia coli JM109(DE3)(pDTG141) expressing NDO yields (+)-cis-(1R,2S)-1,2-dihydroxy-1,2,9,10-tetrahydroanthracene as the major product with a relative yield of over 95% and an enantiomeric excess greater than 95%. nih.gov A minor product, 9-hydroxy-9,10-dihydroanthracene, is also formed in less than 5% relative yield. nih.gov The major diol product possesses an R configuration at the benzylic center adjacent to the bridgehead carbon atom. nih.gov These findings indicate that the location of benzylic carbons in benzocyclic substrates influences the type of reaction catalyzed by naphthalene dioxygenase. nih.gov

Pericyclic Reactions and Rearrangements

Electrocyclic Ring-Closure Reactions and Subsequent Transformations

Electrocyclic reactions are intramolecular pericyclic processes that involve the formation of a ring from a conjugated π-system or the reverse ring-opening to form a conjugated π-system. libretexts.org These reactions are stereospecific and can be initiated either thermally or photochemically. libretexts.org In ring-forming reactions, a new sigma bond is created at the ends of a conjugated system. libretexts.org The stereochemical outcome—whether the rotation of the terminal lobes of the p-orbitals is in the same direction (conrotatory) or in opposite directions (disrotatory)—is determined by the number of π-electrons and the reaction conditions (thermal or photochemical). masterorganicchemistry.comimperial.ac.uk For a given number of π-electrons, if the thermal reaction is disrotatory, the photochemical reaction will be conrotatory, and vice versa. libretexts.org

While specific studies on the electrocyclic ring-closure of 9,10-dimethoxy-9,10-dihydroanthracene were not found in the provided search results, the principles of electrocyclic reactions for related systems, such as the interconversion of 2,4,6-octatriene isomers and 5,6-dimethyl-1,3-cyclohexadiene isomers, illustrate the stereochemical control exerted by thermal and photochemical conditions. libretexts.org

Retro-Diels-Alder Reactions of Anthracene Derivatives and their Reversibility

The retro-Diels-Alder (rDA) reaction is the microscopic reverse of the Diels-Alder reaction, a [4+2] cycloelimination that results in the formation of a diene and a dienophile from a cyclohexene (B86901) derivative. wikipedia.org This reaction is generally favored at higher temperatures. wikipedia.orgmasterorganicchemistry.com The reversibility of the Diels-Alder reaction is a key feature, with the position of the equilibrium depending on the specific reactants and conditions. libretexts.org

Anthracene and its derivatives are known to undergo Diels-Alder reactions at the 9- and 10-positions. researchgate.net For instance, 9,10-diphenylanthracene (B110198) can participate in a reversible [4+2] Diels-Alder cycloaddition with singlet oxygen to form a 9,10-endoperoxide, which can then thermally revert to the original anthracene moiety. researchgate.net The synthesis of complex molecules can utilize a Diels-Alder/retro-Diels-Alder sequence. wikipedia.org For example, an exocyclic diene derivative of 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene has been shown to undergo a Diels-Alder reaction with naphthoquinone. rsc.org

The thermodynamic viability of the rDA reaction is often driven by the formation of highly stable products, such as aromatic compounds and gaseous molecules like carbon dioxide or nitrogen. wikipedia.orgmasterorganicchemistry.com

Photoisomerization Pathways of 9,10-Dimethoxyanthracene Derivatives

The photoisomerization of anthracene derivatives is a well-documented process. For instance, 9,10-disubstituted anthracenes can undergo photodimerization through a [4+4] cycloaddition at the 9,10-positions when one molecule is in an excited state. researchgate.net

A related compound, 9,10-dibutoxyanthracene, upon irradiation in the presence of air, reacts with singlet oxygen to form an endoperoxide. plos.orgnih.gov This endoperoxide can then undergo further decomposition. plos.org A similar reaction has been noted for 9,10-dimethoxyanthracene-endoperoxide (DMA-EPO), which can decompose, particularly in the presence of acid. plos.orgnih.gov The decomposition of the endoperoxide can proceed through two main pathways: C-O homolysis, which regenerates singlet oxygen and the parent anthracene derivative, or O-O homolysis, which leads to other degradation products via a biradical intermediate. plos.org

The substituents at the 9- and 10-positions significantly influence the photophysical properties and reactivity of the anthracene core. nih.gov

Electrocatalytic and Redox Chemistry

Electrochemical Oxidation Processes and Electron Transfer Mechanisms

The electrochemical oxidation of anthracene and its derivatives has been a subject of study. The oxidation of anthracene in acetonitrile (B52724) has been shown to produce 9,10-anthraquinone and bianthrone (B1198128) at room temperature. nih.gov The effective number of electrons transferred during the oxidation process is dependent on temperature, suggesting that follow-up chemical reactions are more sluggish at lower temperatures. nih.gov

In the context of related dihydroanthracene systems, the electrochemical oxidation of 4,4'-(9,10-dihydroanthracene-diyl)dibutanoic acid has been demonstrated to yield the corresponding anthraquinone derivative. rsc.org The proposed mechanism for similar compounds involves a three-step successive two-electron transfer process. rsc.org

The oxidation of 9,10-dihydroanthracene can also be achieved through proton-coupled electron transfer (PCET) using redox-active guanidines, which offers an alternative to traditional metal-based oxidants. researchgate.net Furthermore, uncatalyzed C-H amination of 9,10-dihydroheteroanthracenes can occur through hydride transfer to an iminoiodane or a benzoquinone, followed by nucleophilic addition of a sulfonamide to the resulting oxidized heteroaromatic species. nih.gov This indicates that these substrates can undergo non-catalyzed, proton-coupled redox reactions. nih.gov

Conformational and Structural Changes Upon Redox Cycling

The redox cycling of 9,10-dihydroanthracene derivatives, including the 9,10-dimethoxy variant, involves significant conformational and structural transformations. The core 9,10-dihydroanthracene structure is not planar; the two outer benzene (B151609) rings are bent relative to each other. This boat-like conformation is a key feature of its derivatives.

Upon oxidation, 9,10-dihydroanthracene and its derivatives can lose hydrogen atoms or other substituents at the 9 and 10 positions, leading to the formation of the planar, aromatic anthracene system. For instance, the oxidation of 9,10-dihydroanthracene can be achieved using various reagents, including 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), which abstracts hydrogen to form anthracene. dicp.ac.cn This process involves the transformation from a non-aromatic, boat-shaped molecule to a fully aromatic, planar anthracene structure.

Conversely, the reduction of an anthracene system to a 9,10-dihydroanthracene derivative reintroduces the boat conformation. The specific substituents at the 9 and 10 positions influence the exact geometry. In the case of 9,10-dimethyl-9,10-peroxy-9,10-dihydroanthracene, the dihedral angle between the two benzene rings is 53.07 (6)°. researchgate.net The three six-membered rings of the bicyclic core adopt boat conformations. researchgate.net

The table below summarizes the key structural features of 9,10-dihydroanthracene systems in their reduced and oxidized states.

| State | Aromaticity | Conformation | Key Structural Feature |

| Reduced (9,10-dihydroanthracene) | Non-aromatic central ring | Boat-like | Non-planar structure with bent benzene rings. |

| Oxidized (Anthracene) | Fully aromatic | Planar | Flat, polycyclic aromatic hydrocarbon structure. |

Redox Potential Studies and Electronic Influences

The redox potentials of 9,10-dihydroanthracene systems are significantly influenced by the nature of the substituents on the anthracene core. These substituents can alter the electron density of the molecule, thereby affecting the ease of oxidation and reduction.

Studies on various substituted anthracene derivatives have provided insights into these electronic influences. For example, the introduction of electron-donating groups, such as methoxy (B1213986) or dimethylamino groups, can lower the oxidation potential, making the molecule easier to oxidize. Conversely, electron-withdrawing groups would be expected to increase the oxidation potential.

In a study of 9,10-disubstituted anthracene derivatives, cyclic voltammetry revealed that functionalization at the 9 and 10-positions with different phenyl derivatives resulted in only minor changes (±0.10 eV) in their electrochemical behavior. mdpi.com The highest occupied molecular orbital (HOMO) energy levels for these derivatives were calculated to be between -5.59 eV and -5.73 eV. mdpi.com

For ferrocenyl-substituted phenanthrene (B1679779) derivatives, which share a similar polycyclic aromatic framework, the position of substitution was found to influence the redox potentials. For example, 1,6- and 2,7-disubstitution in bromo-ferrocenyl-pyrene derivatives led to different redox potentials, while the potentials of 1,6- and 2,7-di-ferrocenyl-pyrene were independent of the substitution pattern. nih.gov This highlights the complex interplay between substituent position and electronic properties.

The table below presents the half-wave oxidation potentials for some substituted anthracene derivatives, illustrating the effect of substituents on their redox behavior.

| Compound | Substituents | Half-wave Oxidation Potential (E₁/₂) | HOMO Energy Level (eV) |

| 9,10-diphenylanthracene | Phenyl | Not specified | -5.59 |

| 9-(4-methoxyphenyl)-10-phenylanthracene | 4-methoxyphenyl, Phenyl | Not specified | -5.63 |

| 9,10-bis(4-methoxyphenyl)anthracene | 4-methoxyphenyl | Not specified | -5.73 |

| 9-phenyl-10-(p-tolyl)anthracene | Phenyl, p-tolyl | Not specified | -5.61 |

| 9,10-di-p-tolylanthracene | p-tolyl | Not specified | -5.61 |

| 9-(naphthalen-1-yl)-10-phenylanthracene | Naphthalen-1-yl, Phenyl | Not specified | -5.60 |

| 9,10-di(naphthalen-1-yl)anthracene | Naphthalen-1-yl | Not specified | -5.62 |

Data sourced from a study on novel 9,10-anthracene-based molecules. mdpi.com

Substitution and Derivatization Mechanisms

Nucleophilic Displacement Reactions (e.g., Nitro Group Replacement by Methoxide)

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic systems, including those based on the anthracene framework. The displacement of a nitro group by a nucleophile like methoxide (B1231860) is a well-established example of this reaction type. The nitro group, being strongly electron-withdrawing, activates the aromatic ring towards nucleophilic attack.

The mechanism generally proceeds via a two-step addition-elimination pathway. The nucleophile (methoxide) attacks the carbon atom bearing the nitro group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov In this intermediate, the negative charge is delocalized over the aromatic ring and the nitro group. Subsequently, the leaving group (the nitro group as a nitrite ion) departs, and the aromaticity of the ring is restored.

In some cases, the nucleophile may attack a hydrogen-bearing carbon atom, leading to the displacement of a hydride ion, although this is less common than the displacement of a good leaving group like a halide or a nitro group. rsc.org The regioselectivity of the attack is influenced by the positions of the activating groups. For instance, in nitroquinolines, nucleophilic attack is directed to the ortho or para positions relative to the nitro group. nih.gov

The reaction conditions, such as the nature of the base and the solvent, can influence the outcome. For example, in the reaction of 1,3-dinitrobenzene (B52904) with potassium or sodium methoxide, displacement of a hydrogen atom can occur, whereas an equimolar reaction can lead to the replacement of the nitro group. rsc.org

Reductive Amination Mechanisms of Anthraquinonic Carbaldehydes

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds, such as the carbaldehyde derivatives of anthraquinone. wikipedia.orglibretexts.org This reaction involves the conversion of the carbonyl group into an amine via an intermediate imine. masterorganicchemistry.com

The mechanism proceeds in two main stages. First, the anthraquinonic carbaldehyde reacts with an amine (primary or secondary) under weakly acidic conditions to form a hemiaminal intermediate. wikipedia.org This is followed by the dehydration of the hemiaminal to form an imine (for primary amines) or an enamine (for secondary amines). chemistrysteps.com

In the second stage, the imine intermediate is reduced to the corresponding amine. masterorganicchemistry.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective because they are mild enough not to reduce the initial aldehyde but are capable of reducing the intermediate iminium ion. masterorganicchemistry.comchemistrysteps.com The use of these reagents allows the reaction to be performed in a one-pot synthesis. wikipedia.org

The general steps for the reductive amination of an anthraquinonic carbaldehyde are as follows:

Nucleophilic attack: The amine attacks the electrophilic carbonyl carbon of the carbaldehyde.

Proton transfer: A proton is transferred from the nitrogen to the oxygen, forming a hemiaminal.

Dehydration: The hydroxyl group of the hemiaminal is protonated and eliminated as water, forming an iminium ion.

Reduction: A hydride from the reducing agent attacks the iminium ion to yield the final amine product. youtube.com

Stereochemical Outcomes and Control in Substitution Reactions

The stereochemistry of substitution reactions involving 9,10-dihydroanthracene systems can be influenced by the inherent chirality of the molecule and the nature of the reagents and reaction conditions. The non-planar, boat-like conformation of the 9,10-dihydroanthracene core can lead to diastereotopic faces, influencing the direction of attack of incoming reagents.

For instance, in the enzymatic oxidation of 9,10-dihydroanthracene by naphthalene dioxygenase, a highly stereospecific reaction occurs. nih.govnih.gov The major product is (+)-cis-(1R,2S)-1,2-dihydroxy-1,2,9,10-tetrahydroanthracene, formed with high enantiomeric excess. nih.govnih.gov This demonstrates that the enzyme's active site can differentiate between the prochiral centers of the substrate, leading to a specific stereochemical outcome.

In non-enzymatic reactions, achieving stereochemical control can be more challenging. However, the use of chiral auxiliaries or catalysts can be employed to direct the stereochemical course of a reaction. youtube.com An auxiliary is a chiral group that is temporarily attached to the substrate to control the stereochemistry of a subsequent reaction. After the reaction, the auxiliary is removed.

The steric hindrance provided by existing substituents on the 9,10-dihydroanthracene ring can also play a crucial role in directing the approach of a nucleophile or electrophile, leading to a preferred stereoisomer. The relative stability of the possible transition states will determine the major product.

Role as Hydrogen Transfer Donors in Organic Transformations

9,10-Dihydroanthracene and its derivatives are effective hydrogen-transfer donors in a variety of organic transformations. wikipedia.orgresearchgate.net This ability stems from the relatively weak C-H bonds at the 9 and 10 positions, which have a bond dissociation energy of approximately 78 kcal/mol. wikipedia.org This is significantly weaker than typical C-H bonds, making hydrogen abstraction from these positions more favorable.

The mechanism of hydrogen transfer often involves a radical pathway. For example, in the desubstitution of naphthyl-X compounds in the presence of a mixture of anthracene and 9,10-dihydroanthracene, hydrogen transfer occurs via radical hydrogen transfer (RHT) by 9,10-dihydroanthracenyl radicals (9-AnH•). acs.orgdatapdf.com

The general process can be described as follows:

Initiation: A radical initiator or thermal conditions can lead to the homolytic cleavage of a C-H bond in 9,10-dihydroanthracene, forming a 9-anthracenyl radical and a hydrogen atom.

Propagation: The 9-anthracenyl radical or a hydrogen atom can then react with a substrate. In the case of hydrogen donation, the 9,10-dihydroanthracene molecule donates a hydrogen atom to a radical species, thereby reducing it and forming an anthracene molecule in the process.

These systems have been used in the transfer hydrogenation of various unsaturated compounds. For instance, 2,6-disubstituted 9,10-dihydroanthracenes have been used as hydrogen transfer donors to α-methylstyrene. researchgate.net The reaction was found to follow second-order kinetics, and a large kinetic isotope effect suggested that the rate-determining step involves the transfer of a hydrogen atom from the donor to the α-methylstyrene. researchgate.net

The table below lists some examples of organic transformations where 9,10-dihydroanthracene derivatives act as hydrogen donors.

| Reaction | Substrate | Hydrogen Donor | Key Observation |

| Desubstitution | Naphthyl-X | 9,10-Dihydroanthracene | Hydrogen transfer via radical hydrogen transfer (RHT) is a major pathway. acs.org |

| Transfer Hydrogenation | α-Methylstyrene | 2,6-Disubstituted 9,10-dihydroanthracenes | Second-order kinetics and a large kinetic isotope effect observed. researchgate.net |

| Oxidative Dehydrogenation | 9,10-Dihydroanthracene | - (Forms Anthracene) | Can be catalyzed by DDQ/NaNO₂. dicp.ac.cn |

Stereochemical and Conformational Analysis of 9,10 Dimethoxy 9,10 Dihydroanthracene

Conformation of the Central Dihydroanthracene Ring

While a puckered boat conformation is common, the presence of bulky substituents can favor a more planar arrangement of the central ring. Force field calculations have indicated a tendency toward planar structures in 9,10-dihydroanthracene (B76342) and many of its derivatives. acs.org For instance, 9,9,10,10-tetramethyl-9,10-dihydroanthracene (B1584126) has been found to be planar. acs.org This planarization is attributed to the steric interactions, or buttressing effects, of the substituents in the peri positions (positions 1, 8, 4, and 5) which can overcome the inherent preference for a puckered conformation.

The conformation of the central ring in dihydroanthracene derivatives can be quantitatively described by dihedral angles and puckering parameters. For example, in 9,9-dimethyl-9,10-dihydroanthracene, the central ring adopts a boat conformation with a dihedral angle of 34.7(9)° between the mean planes of the two fused benzene (B151609) rings. nih.govnih.gov The puckering parameters for this compound have been determined as Q = 0.4930 (13) Å, θ = 92.27 (15)°, and φ = 120.13 (15)°. nih.gov These parameters provide a precise geometric description of the ring's deviation from planarity. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the use of residual dipolar couplings (RDCs), is a powerful technique for the quantitative determination of conformational properties of flexible molecules in solution. nih.gov

Table 1: Conformational Data for a Dihydroanthracene Derivative

| Parameter | Value | Reference |

|---|---|---|

| Dihedral Angle | 34.7(9)° | nih.govnih.gov |

| Puckering Parameter (Q) | 0.4930 (13) Å | nih.gov |

| Puckering Parameter (θ) | 92.27 (15)° | nih.gov |

| Puckering Parameter (φ) | 120.13 (15)° | nih.gov |

Isomerism and Stereoisomeric Characterization

The presence of substituents at the 9 and 10 positions of the dihydroanthracene ring system gives rise to the possibility of stereoisomerism.

The synthesis of 9,10-disubstituted-9,10-dihydroanthracenes can lead to the formation of both cis- and trans-isomers. The relative orientation of the substituents on the central ring defines these isomers. X-ray crystallography has been instrumental in characterizing the solid-state structures of these isomers. For example, in the case of cis-9,10-dialkyl-9,10-dihydroanthracene derivatives, the central ring is found in a boat conformation with the alkyl groups in pseudo-axial positions. rsc.org In contrast, a trans-9,10-dipropyl derivative was found to have a planar central ring. rsc.org The specific synthetic route employed can influence the isomeric ratio of the products. For instance, the Diels-Alder reaction between anthracene (B1667546) and maleic anhydride (B1165640) is a well-known method to produce a specific endo-adduct. website-files.comscribd.com

Atropisomerism is a type of axial chirality that arises from hindered rotation around a single bond. wikipedia.orgacademie-sciences.fr This phenomenon is particularly relevant in sterically congested biaryl systems, but can also be observed in other molecular frameworks, including those derived from anthracene. academie-sciences.frrsc.org The steric hindrance caused by bulky substituents can create a significant energy barrier to rotation, allowing for the isolation of stable rotational isomers (atropisomers). wikipedia.org While specific studies on atropisomerism in 9,10-dimethoxy-9,10-dihydroanthracene are not detailed in the provided context, the principles of atropisomerism are applicable to sterically hindered anthracene derivatives. The stability of atropisomers is dependent on the energy barrier to rotation, which can be influenced by factors such as the size of the ortho-substituents in biaryl systems. rsc.org

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 9,10-Dimethoxy-9,10-dihydroanthracene |

| 9,10-Dihydroanthracene |

| 9,9,10,10-tetramethyl-9,10-dihydroanthracene |

| 9,9-Dimethyl-9,10-dihydroanthracene |

| cis-9,10-dialkyl-9,10-dihydroanthracene |

| trans-9,10-dipropyl-9,10-dihydroanthracene |

| Anthracene |

| Maleic anhydride |

X-ray Crystallography Studies of 9,10-Dimethoxy-9,10-dihydroanthracene Derivatives

No X-ray crystallography data for 9,10-Dimethoxy-9,10-dihydroanthracene or its immediate derivatives are present in the surveyed scientific literature. While crystallographic studies have been conducted on analogous 9,10-dihydroanthracene compounds with different substituents (e.g., alkyl, aryl, or diol groups), this information is not directly applicable to the dimethoxy derivative and is therefore excluded from this review to maintain strict chemical specificity.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

There are no published single-crystal X-ray diffraction studies that report the absolute structure of 9,10-Dimethoxy-9,10-dihydroanthracene. The determination of absolute configuration for chiral molecules is a critical aspect of stereochemistry, but without experimental crystallographic data, any discussion would be purely speculative.

Analysis of Intermolecular Interactions and Crystal Packing Motifs

An analysis of intermolecular interactions and crystal packing motifs is contingent on the availability of crystal structure data. As no such data has been reported for 9,10-Dimethoxy-9,10-dihydroanthracene, this subsection remains unaddressed.

Dynamic Stereochemistry and Conformational Equilibrium Studies

Similarly, there is a lack of research on the dynamic stereochemistry and conformational equilibrium of 9,10-Dimethoxy-9,10-dihydroanthracene. Such studies, which might involve techniques like variable-temperature NMR spectroscopy, are essential for understanding the conformational dynamics, such as ring-flipping and the relative stability of different conformers (e.g., axial vs. equatorial orientation of the methoxy (B1213986) groups). In the absence of this research, no data or detailed findings can be presented.

Spectroscopic Characterization and Advanced Analytical Techniques for 9,10 Dimethoxy 9,10 Dihydroanthracene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. For 9,10-Dimethoxy-9,10-dihydroanthracene, various NMR techniques provide a wealth of information, from the basic connectivity to the subtle three-dimensional arrangement of atoms. The central ring of the 9,10-dihydroanthracene (B76342) system can adopt different conformations, which significantly influences the NMR spectra.

1H NMR for Proton Environment and Connectivity

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their connectivity through spin-spin coupling. For 9,10-Dimethoxy-9,10-dihydroanthracene, the ¹H NMR spectrum would be expected to show distinct signals for the methoxy (B1213986) protons, the protons at the 9 and 10 positions, and the aromatic protons.

The chemical shifts of the protons at the C9 and C10 positions are particularly informative for determining the stereochemistry (cis or trans) of the methoxy groups. In the case of the parent compound, 9,10-dihydroanthracene, the protons at these positions appear as a singlet, indicating their chemical equivalence. However, in the 9,10-disubstituted derivatives, the relative orientation of the substituents will dictate the chemical environment and thus the chemical shift of the H9 and H10 protons.

The aromatic region of the spectrum would likely exhibit complex splitting patterns due to the coupling between adjacent protons on the benzene (B151609) rings. Analysis of these patterns can confirm the substitution pattern on the aromatic rings.

Illustrative ¹H NMR Data for 9,10-Dimethoxy-9,10-dihydroanthracene:

| Proton | Illustrative Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Methoxy (OCH₃) | 3.5 - 3.8 | Singlet | N/A |

| H9, H10 | 4.0 - 4.5 | Singlet or AB quartet | Dependent on stereochemistry |

| Aromatic (H1-H8) | 7.0 - 7.5 | Multiplet | Various |

Note: The above data is illustrative and based on known values for similar compounds. Actual values may vary depending on the solvent and specific stereoisomer.

¹³C NMR for Carbon Skeleton Elucidation and Stereochemical Insights

Carbon-13 NMR (¹³C NMR) spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal. For 9,10-Dimethoxy-9,10-dihydroanthracene, the ¹³C NMR spectrum would be expected to show signals for the methoxy carbons, the C9 and C10 carbons, and the aromatic carbons.

The chemical shifts of the C9 and C10 carbons are particularly sensitive to the stereochemistry of the methoxy substituents. rsc.org In general, substituents in an axial orientation in a cyclohexane-like ring system experience a shielding effect compared to those in an equatorial position. This principle can be extended to the boat-like conformation of the central ring in 9,10-dihydroanthracene derivatives. Thus, the chemical shifts of C9 and C10 can provide valuable clues about the cis or trans nature of the methoxy groups.

Illustrative ¹³C NMR Data for 9,10-Dimethoxy-9,10-dihydroanthracene:

| Carbon | Illustrative Chemical Shift (δ, ppm) |

| Methoxy (OCH₃) | 50 - 60 |

| C9, C10 | 75 - 85 |

| Aromatic (C1-C8, and quaternary) | 120 - 145 |

Note: The above data is illustrative and based on known values for similar compounds. Actual values may vary depending on the solvent and specific stereoisomer.

Nuclear Overhauser Effect (NOE) Spectroscopy for Proximity and Conformational Assignments

Nuclear Overhauser Effect (NOE) spectroscopy is a powerful NMR technique that allows for the determination of the spatial proximity of atoms within a molecule. nih.gov An NOE is observed between two protons if they are close in space (typically within 5 Å), regardless of whether they are connected through chemical bonds. This makes NOE spectroscopy invaluable for assigning stereochemistry and determining the preferred conformation of a molecule in solution. nih.gov

Analysis of Long-Range Coupling Constants in Stereochemical Elucidation

The magnitude of the coupling constant (J-value) between two protons is dependent on the dihedral angle between them, as described by the Karplus equation. While typically applied to three-bond (vicinal) couplings, long-range couplings (over four or more bonds) can also provide valuable structural information.

In the context of 9,10-dihydroanthracene derivatives, long-range coupling constants between the protons at C9/C10 and the aromatic protons can be used to probe the conformation of the central ring. The magnitude of these couplings is dependent on the specific geometry of the ring system. By carefully analyzing these long-range interactions, it is possible to gain further insights into the preferred boat-like or more planar conformation of the central ring, which in turn is influenced by the stereochemistry of the methoxy substituents.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes the bonds within a molecule to vibrate at specific frequencies, resulting in a characteristic spectrum.

For 9,10-Dimethoxy-9,10-dihydroanthracene, the IR spectrum would be expected to show characteristic absorption bands for the C-O bonds of the methoxy groups, the C-H bonds of the aliphatic and aromatic portions of the molecule, and the C=C bonds of the aromatic rings. The absence of a strong, broad absorption in the 3200-3600 cm⁻¹ region would confirm the absence of hydroxyl groups.

Illustrative IR Absorption Data for 9,10-Dimethoxy-9,10-dihydroanthracene:

| Functional Group | Illustrative Wavenumber (cm⁻¹) | Intensity |

| C-H (aromatic) | 3000 - 3100 | Medium |

| C-H (aliphatic) | 2850 - 3000 | Medium |

| C=C (aromatic) | 1450 - 1600 | Medium to Strong |

| C-O (ether) | 1050 - 1150 | Strong |

Note: The above data is illustrative and based on the expected vibrational modes for the functional groups present.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can also be used to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

Illustrative Mass Spectrometry Data for 9,10-Dimethoxy-9,10-dihydroanthracene:

| m/z Value | Illustrative Identity |

| 240 | [M]⁺ (Molecular Ion) |

| 209 | [M - OCH₃]⁺ |

| 194 | [M - 2xOCH₃]⁺ or [M - CH₃OH - O]⁺ |

| 179 | [M - OCH₃ - CH₂O]⁺ |

| 178 | [Anthracene]⁺ (from retro-Diels-Alder type fragmentation) |

Note: The above fragmentation pattern is illustrative and based on the expected fragmentation of similar compounds.

UV-Visible and Fluorescence Spectroscopy

Light Absorption and Emission Characteristics Relevant to Photoreactivity

There is no specific information available in the surveyed literature regarding the UV-Visible absorption or fluorescence emission spectra of 9,10-Dimethoxy-9,10-dihydroanthracene. The photoreactivity of the parent compound, 9,10-dihydroanthracene, involves its photoexcited state, which can initiate electron transfer to molecular oxygen, leading to oxidation products like anthraquinone (B42736). The presence of electron-donating methoxy groups would theoretically impact the energy of the excited state and the facility of such electron transfer processes, but experimental verification is lacking.

Investigations of Quenching Phenomena and Intramolecular Photoinduced Electron Transfer

No studies specifically investigating fluorescence quenching or intramolecular photoinduced electron transfer (PET) for 9,10-Dimethoxy-9,10-dihydroanthracene were found. For such processes to be analyzed, fundamental data including fluorescence quantum yields, lifetimes, and redox potentials are required, none of which are available in the current body of scientific literature for this compound.

Due to the absence of research data, no data tables can be generated for the specified spectroscopic and photochemical properties.

Theoretical and Computational Studies on 9,10 Dimethoxy 9,10 Dihydroanthracene

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in elucidating the intrinsic properties of 9,10-Dimethoxy-9,10-dihydroanthracene. These methods allow for a detailed examination of its electronic landscape and the energetic profiles of its reactions.

The electronic structure of 9,10-Dimethoxy-9,10-dihydroanthracene is characterized by the interplay between the aromatic phenyl rings and the saturated central ring. The methoxy (B1213986) substituents further influence the electron distribution. While dedicated studies solely on this molecule are limited, research on related 9,10-disubstituted dihydroanthracenes provides a basis for understanding its bonding characteristics. The central six-membered ring adopts a boat-like conformation, which impacts the orientation of the methoxy groups, leading to different electronic environments for the cis and trans isomers.

Theoretical calculations on a larger macrocycle incorporating a 9,10-dimethoxy-9,10-dihydroanthracene unit have been performed using Density Functional Theory (DFT) at the PCM/TDCAM-B3LYP/6-31+G** level of theory. researchgate.net These calculations indicate that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are significantly influenced by the dihydroanthracene moiety, highlighting its role in the electronic properties of the larger system.

The formation of 9,10-Dimethoxy-9,10-dihydroanthracene often proceeds through the reaction of anthracene (B1667546) with methanol (B129727). Experimental evidence suggests the involvement of a carbonium ion intermediate in non-protic solvents. nih.gov Computational modeling of this reaction pathway would involve locating the transition state for the nucleophilic attack of methanol on the protonated anthracene or a related electrophilically activated species. The energy barrier for this process would quantify the feasibility of the reaction.

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding and predicting the outcomes of pericyclic reactions. In the context of the formation of 9,10-Dimethoxy-9,10-dihydroanthracene via a potential cycloaddition pathway, the interaction between the HOMO of the diene (anthracene) and the LUMO of the dienophile would be crucial. The methoxy groups, being electron-donating, would raise the energy of the HOMO of a hypothetical diene precursor, potentially affecting the reaction rate and regioselectivity.

In the context of Diels-Alder reactions, the interaction between the frontier orbitals of the diene and dienophile governs the stereochemical and regiochemical outcome. wikipedia.org For a hypothetical retro-Diels-Alder reaction of a precursor to 9,10-Dimethoxy-9,10-dihydroanthracene, the relative energies and symmetries of the HOMO and LUMO would determine the feasibility and conditions required for the reaction.

Conformational Analysis through Computational Modeling

The non-aromatic central ring of 9,10-dihydroanthracene (B76342) and its derivatives is not planar and can adopt different conformations. Computational modeling is a powerful tool to explore the conformational landscape of both cis and trans isomers of 9,10-Dimethoxy-9,10-dihydroanthracene. The boat-like conformation of the central ring is the most stable for the parent 9,10-dihydroanthracene. scispace.com

For the methoxy-substituted derivative, the orientation of the methoxy groups (axial vs. equatorial) in the cis and trans isomers will lead to different steric and electronic interactions, resulting in a set of possible conformers with distinct energies. The relative energies of these conformers determine their population at a given temperature.

Table 1: Calculated Conformational Data for Dihydroanthracene Derivatives (Illustrative)

| Compound | Method | Most Stable Conformation | Dihedral Angle (°) | Relative Energy (kcal/mol) |

| 9,10-Dihydroanthracene | MMI | Boat | - | 0 |

| cis-9,10-Dimethyl-9,10-dihydroanthracene | DFT (B3LYP/6-31G) | Diaxial Boat | 145.3 | 0 |

| trans-9,10-Dimethyl-9,10-dihydroanthracene | DFT (B3LYP/6-31G) | Diequatorial Boat | 148.1 | -1.2 |

Note: This table is illustrative and based on data for related compounds. Specific computational data for 9,10-Dimethoxy-9,10-dihydroanthracene is needed for accurate values.

Mechanistic Modeling and Simulation of Reaction Pathways

Mechanistic modeling can provide a step-by-step understanding of the formation of 9,10-Dimethoxy-9,10-dihydroanthracene. As mentioned, experimental studies point towards a carbonium ion intermediate in its synthesis from anthracene. nih.gov A plausible mechanism that could be modeled computationally involves the initial protonation of anthracene, followed by the nucleophilic attack of methanol. The subsequent attack of a second methanol molecule would lead to the final product.

Computational simulations could be employed to model the reaction of anthracene with an electrophile in the presence of methanol. By calculating the energies of the intermediates and transition states, the preferred reaction pathway leading to either the cis or trans isomer can be determined. The preference for the trans-isomer in some reported syntheses suggests a stepwise mechanism allowing for stereochemical scrambling. nih.gov

Prediction of Spectroscopic Parameters from First Principles

First-principles calculations, particularly DFT, can be used to predict spectroscopic parameters such as NMR chemical shifts and IR vibrational frequencies. These predicted spectra can be compared with experimental data to confirm the structure and assign spectral features.

For 9,10-Dimethoxy-9,10-dihydroanthracene, separate calculations for the cis and trans isomers would be necessary. The predicted ¹H and ¹³C NMR spectra would show distinct chemical shifts for the methoxy groups and the protons on the central ring due to their different chemical environments in the two isomers. Similarly, the calculated IR spectra would exhibit characteristic C-O stretching frequencies for the methoxy groups, which may differ slightly between the isomers.

Table 2: Predicted Spectroscopic Data for 9,10-Dimethoxy-9,10-dihydroanthracene (Illustrative)

| Isomer | Method | Predicted ¹H NMR (ppm, -OCH₃) | Predicted ¹³C NMR (ppm, -OCH₃) | Predicted IR (cm⁻¹, C-O stretch) |

| cis | DFT (B3LYP/6-31G) | ~3.5 | ~55 | ~1080 |

| trans | DFT (B3LYP/6-31G) | ~3.4 | ~54 | ~1075 |

Note: This table presents illustrative values. Accurate predictions require specific calculations for 9,10-Dimethoxy-9,10-dihydroanthracene.

Advanced Applications and Functional Materials Derived from 9,10 Dimethoxy 9,10 Dihydroanthracene

Building Blocks in Complex Organic Synthesis

The unique structural and electronic properties of 9,10-dimethoxy-9,10-dihydroanthracene make it a valuable precursor in multi-step organic syntheses, enabling access to complex molecules for materials science and electronics.

Precursors for Anthracene (B1667546) and Structurally Diverse Substituted Anthracene Derivatives

The 9,10-dihydroanthracene (B76342) core is a key intermediate for accessing the fully aromatic anthracene system. The dearomatized central ring can be readily re-aromatized through oxidation, providing a reliable method to generate anthracene derivatives. For instance, 9,10-dihydroanthracene itself can be oxidized to anthracene. researchgate.net This precursor relationship is fundamental to its utility.

More significantly, the dihydro- platform allows for substitution patterns that can be carried into the final aromatic product. Substituted 9,10-dihydroanthracenes can be prepared by the reduction of the corresponding anthraquinones. researchgate.net A notable example is the synthesis of 2,6-dimethoxy-9,10-dihydroanthracene from its anthraquinone (B42736) precursor using a mixture of hydriodic acid, phosphorus, and iodine. researchgate.net

Furthermore, multi-step processes have been developed to convert anthraquinones into 9,10-dihydro-9,10-anthracenedicarboxaldehydes. These dihydro intermediates can then be oxidized to furnish the corresponding 9,10-anthracenedicarboxaldehydes, which are valuable building blocks for more complex molecules. google.com Another synthetic route involves the reaction of anthraquinones with Grignard reagents to produce 9,10-disubstituted-9,10-dihydro-9,10-dihydroxyanthracenes. These diols, or their ether derivatives, can be reduced to yield 9,10-disubstituted anthracenes. rsc.org For example, 9,10-diallyl-9,10-dihydroanthracene has been synthesized and subsequently oxidized to 9,10-diallylanthracene. rsc.org The Diels-Alder reaction, a powerful tool in organic synthesis, also utilizes the anthracene scaffold, which can be generated from its dihydro- precursor, to create complex bicyclic compounds. blogspot.comresearchgate.netresearchgate.netscribd.com

Intermediates for Organic Opto-Electronic Materials

Anthracene-based semiconductors are a significant class of molecules in organic electronics, valued for their planarity, air stability, and favorable electronic properties. mdpi.comresearchgate.net The 9,10-disubstituted anthracene core is a particularly important motif for these materials. Functionalization at these positions can tune the material's thermal stability and molecular packing, which are critical for device performance in applications like organic thin-film transistors (OTFTs) and organic light-emitting diodes (OLEDs). mdpi.comresearchgate.net

The synthesis of these high-performance materials often proceeds through intermediates that are derivatives of 9,10-dihydroanthracene. For example, 9,10-disubstituted anthracenes used in OTFTs are commonly synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. mdpi.com These reactions require dihalo-anthracene precursors, which can be derived from the corresponding dihydroanthracene or anthraquinone structures. The ability to introduce various phenyl groups at the 9,10-positions allows for fine-tuning of the frontier molecular orbital energy levels (HOMO/LUMO) and thermal stability, demonstrating the platform's versatility. mdpi.comresearchgate.net

Research has shown that while functionalization at the 9,10-positions has a minor effect on the electrochemical behavior, it significantly impacts thermal stability. mdpi.comresearchgate.net The photophysical properties, such as fluorescence, can also be tailored. For instance, 9,10-bis(phenylethynyl)anthracene (B116448) derivatives exhibit very short radiative lifetimes, making them efficient fluorescent emitters. nih.gov

| Derivative Type | Synthetic Route | Application | Key Findings |

| 9,10-Disubstituted Anthracenes | Suzuki-Miyaura cross-coupling of dihalo-anthracene precursors. | Organic Thin-Film Transistors (OTFTs) | Functionalization tunes thermal stability with minor impact on electrochemical properties. mdpi.comresearchgate.net |

| 9,10-Dimethoxyanthracene Derivatives | Cross-coupling procedures. | Molecular Electronics | Compounds can be reduced and oxidized in two-step redox processes. rsc.org |

| 9,10-bis(phenylethynyl)anthracene Derivatives | Not specified. | Solution-Processable Fluorescent Emitters | Exhibit short radiative lifetimes and high fluorescence efficiency. nih.gov |

Synthesis of Tröger Base Polymers and Related Macromolecular Structures

A significant application of dihydroanthracene derivatives is in the synthesis of polymers of intrinsic microporosity (PIMs), particularly those containing the Tröger base unit. Tröger's base is a chiral, V-shaped molecule formed by the reaction of an aromatic amine with a formaldehyde (B43269) source under acidic conditions. When a diamine monomer is used, this reaction leads to polymerization.

The rigid and contorted structure of the 9,10-dihydroanthracene core makes it an excellent building block for such polymers. A novel Tröger base polymer has been synthesized using 2,6(7)-diamino-9,9,10,10-tetramethyl-9,10-dihydroanthracene as the monomer. This monomer is prepared in a multi-step synthesis starting from anthracene. The polymerization is then carried out via a step-growth mechanism by reacting the diamine monomer with dimethoxymethane (B151124) (DMM) in trifluoroacetic acid (TFA). orgsyn.org This method is highly effective for preparing soluble PIMs because the resulting fused-ring Tröger base linkage is highly rigid and prevents the polymer chains from packing efficiently, thus creating microporosity. nih.gov

These Tröger base polymers exhibit good thermal stability and high surface areas, making them promising candidates for applications such as gas separation membranes. orgsyn.org

Components in Redox-Switchable Systems and Sensing

The ability of the anthracene/dihydroanthracene system to undergo reversible redox reactions makes it an attractive component for the design of smart materials, such as redox-switchable hosts and electrochemical sensors.

Design and Synthesis of Redox-Switchable Host Molecules

The conformational change associated with the oxidation and reduction of the 9,10-dihydroanthracene core can be harnessed to create redox-switchable host molecules. These macrocycles can change their shape and binding properties in response to an electronic stimulus.

A key example is the synthesis of redox-active cyclophanes by bridging a 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene unit. acs.org In this work, a diol derivative of the dihydroanthracene system was reacted with various dicarbonyl chlorides in a macrocyclization reaction to form a series of cyclophanes. acs.org These macrocycles exhibit a two-electron, quasi-reversible oxidation wave in their cyclic voltammograms, corresponding to the formation of a dication species. acs.org This redox event is accompanied by a significant conformational change, as the dihydroanthracene unit planarizes upon oxidation to the aromatic state. Such systems are models for molecular machines where guest binding and release can be controlled electrochemically. researchgate.net The design of such macrocycles often involves overcoming the challenge of synthesizing large rings, which typically requires high-dilution conditions. nih.gov

Electrochemical Sensing and Molecular Recognition Applications

Derivatives of anthracene are utilized in the development of electrochemical sensors and for studies in molecular recognition. Their ability to engage in π-π stacking and other aromatic interactions, coupled with their electrochemical activity, makes them suitable for detecting specific analytes. figshare.com

For example, an electrochemical sensor for anthracene-9-carboxylic acid has been developed using a glassy carbon electrode modified with an electropolymerized film. rsc.org While this uses an anthracene derivative as the analyte, it highlights the electrochemical activity that can be exploited for sensing. In other systems, anthracene derivatives themselves act as the sensor. Anthraceno-allenophanes, which are cyclic π-conjugated systems, have been shown to recognize complementary π-acceptor molecules through aromatic interactions. figshare.com

Furthermore, related anthraquinone derivatives have been successfully incorporated into ion-selective electrodes for the potentiometric detection of metal ions, such as lead (II). This demonstrates that the core anthracene framework can be functionalized to create highly selective binding sites for molecular recognition and sensing applications. Flexible electrochemical sensors for the detection of anthracene have also been fabricated using nanocrystalline graphite (B72142) nanowalls, indicating the broad interest in monitoring these compounds and their derivatives. mdpi.com

| System | Application | Principle of Operation |

| 9,10-dihydroanthracene-based Cyclophanes | Redox-Switchable Host | Electrochemical oxidation causes conformational change, altering guest-binding properties. acs.org |

| Anthraceno-allenophanes | Molecular Recognition | Aromatic interactions (π-π stacking) with π-acceptor molecules. figshare.com |

| Electropolymerized Film Electrodes | Electrochemical Sensing | Detection of anthracene derivatives based on their electrochemical oxidation/reduction. rsc.org |

| Anthraquinone-based Ionophores | Ion-Selective Electrodes | Selective complexation with metal ions (e.g., Pb²⁺) leading to a potentiometric response. |

Photoactive Materials and Photochemical Tools

The unique photochemical properties of the anthracene framework, particularly its ability to absorb and transfer energy, make its derivatives valuable components in the development of photoactive materials. 9,10-Dimethoxy-9,10-dihydroanthracene, by virtue of its core structure, is implicated in several advanced applications, ranging from initiating polymerization reactions to serving as a key component in sensing and scavenging systems.

Electron Transfer Sensitizers in Photopolymerization Processes

Photopolymerization is a process where light is used to initiate a chain reaction that converts liquid monomers into a solid polymer. A critical component in many photopolymerization systems is a photosensitizer, a compound that absorbs light at a specific wavelength and then transfers the absorbed energy to another molecule, thereby initiating the polymerization.

Anthracene derivatives are well-regarded for their favorable optical properties, which make them suitable as electron transfer sensitizers. For instance, 9,10-dibutoxyanthracene (B1632443) is commonly utilized for this purpose in industrial applications. nih.gov These sensitizers operate by absorbing light and reaching an excited state, from which they can transfer an electron to an acceptor molecule, generating reactive species that start the polymerization chain. The efficiency of this process is dependent on the photophysical properties of the sensitizer (B1316253), such as its absorption spectrum and the lifetime of its excited state. Photopolymerization is a cornerstone of various technologies, including coatings, printing, and the fabrication of biomedical materials like dental resins and tissue engineering scaffolds. nih.govcore.ac.uk The ability to control the reaction spatially and temporally by modulating the light source is a key advantage of this method. core.ac.uk

While the broader class of 9,10-dialkoxyanthracenes has been explored for these applications, specific research detailing the use of 9,10-dimethoxy-9,10-dihydroanthracene as an electron transfer sensitizer in photopolymerization is not extensively documented in the available literature. However, the known photoreactivity of the anthracene core suggests its potential in this domain.

Development of Photo-induced Oxygen Scavengers

Photo-induced oxygen scavengers are molecules that can remove dissolved oxygen from a system in the presence of light. This is particularly important in applications where the presence of oxygen is detrimental, such as in preventing the photo-oxidation of materials or in creating anaerobic conditions for certain chemical reactions.

The fundamental mechanism by which anthracene derivatives act as oxygen scavengers involves their reaction with singlet oxygen. nih.gov Upon irradiation with light, the anthracene compound can act as a sensitizer, transferring energy to ground-state triplet oxygen to generate highly reactive singlet oxygen. This singlet oxygen then reacts with the anthracene core in a [4+2] cycloaddition reaction to form a stable endoperoxide. nih.govresearchgate.net This process effectively "traps" the oxygen, removing it from the system.

Studies on derivatives like 9,10-dibutoxyanthracene have demonstrated the formation of a stable endoperoxide upon irradiation in the presence of air, confirming their role as photo-induced oxygen scavengers. nih.govresearchgate.netrsc.org The reaction proceeds as follows:

The anthracene derivative absorbs a photon, moving to an excited singlet state.

It undergoes intersystem crossing to a more stable triplet state.

This triplet-state molecule transfers its energy to triplet oxygen (³O₂), generating singlet oxygen (¹O₂).

The singlet oxygen then reacts with a ground-state anthracene molecule to form the endoperoxide.

This capability of anthracene derivatives to capture and, in some cases, reversibly release singlet oxygen makes them valuable for applications requiring controlled oxygen levels, including enhancing the efficacy of photodynamic therapy. nih.gov Given the reactivity of the anthracene nucleus, 9,10-dimethoxy-9,10-dihydroanthracene is expected to exhibit similar oxygen scavenging properties through the formation of its corresponding endoperoxide.

Integration into Fluorogenic Systems and Probes